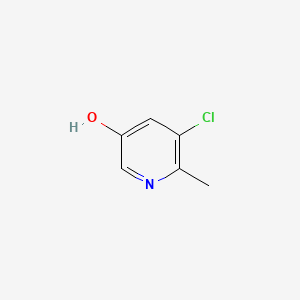

5-Chloro-6-methylpyridin-3-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-4-6(7)2-5(9)3-8-4/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTFASKFEUWXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-6-methylpyridin-3-ol (CAS Number: 51984-63-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-6-methylpyridin-3-ol, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical properties, plausible synthetic routes, analytical characterization, and its significant role as an intermediate in the development of novel therapeutics, particularly as modulators of the Integrated Stress Pathway. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Substituted Pyridinols in Medicinal Chemistry

Substituted pyridine scaffolds are privileged structures in drug discovery, forming the core of numerous approved pharmaceuticals.[1] Their prevalence stems from their ability to engage in a variety of biological interactions, including hydrogen bonding and aromatic stacking, which are crucial for molecular recognition at physiological targets. The pyridin-3-ol moiety, in particular, is a versatile pharmacophore found in a range of biologically active compounds. Pyridinone derivatives, tautomers of hydroxypyridines, are known to possess a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[2][3][4]

This compound, with its specific substitution pattern, offers a unique combination of electronic and steric properties that can be exploited for the synthesis of targeted therapeutics. The presence of a chlorine atom, a methyl group, and a hydroxyl group on the pyridine ring provides multiple points for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide will explore the synthesis, characterization, and application of this important chemical intermediate.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe use in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 51984-63-5 | [5][6] |

| Molecular Formula | C₆H₆ClNO | [5] |

| Molecular Weight | 143.57 g/mol | [5] |

| Appearance | Off-white to light yellow powder | Supplier Data |

| Boiling Point | 309.2 ± 37.0 °C (Predicted) | |

| Storage Temperature | 2-8°C, under inert atmosphere | [6] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound: A Representative Protocol

The proposed synthetic pathway starts from the readily available 2-amino-6-methylpyridine and proceeds through nitration, chlorination, reduction of the nitro group, diazotization, and finally hydrolysis to yield the target compound.

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Nitration of 2-Amino-6-methylpyridine

Causality: The initial step involves the regioselective nitration of the pyridine ring. The amino group is a strong activating group and directs the electrophilic nitration to the positions ortho and para to it. In this case, the 5-position is targeted.

Protocol:

-

In a flask equipped with a stirrer and a dropping funnel, cautiously add 2-amino-6-methylpyridine to concentrated sulfuric acid while maintaining the temperature below 10°C with an ice bath.

-

Slowly add a nitrating mixture (a solution of fuming nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to obtain 2-amino-6-methyl-5-nitropyridine.

Step 2: Chlorination via Sandmeyer Reaction

Causality: The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring to a chloro group via a diazonium salt intermediate.

Protocol:

-

Dissolve 2-amino-6-methyl-5-nitropyridine in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (nitrogen gas evolution) should be observed.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-6-methyl-5-nitropyridine.

Step 3: Reduction of the Nitro Group

Causality: The nitro group is reduced to an amino group, which is a necessary precursor for the subsequent diazotization and hydrolysis to the hydroxyl group.

Protocol:

-

Suspend 2-chloro-6-methyl-5-nitropyridine in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and add a reducing agent, such as iron powder or tin(II) chloride, portion-wise.

-

Continue refluxing until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove any solids.

-

Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain 5-amino-2-chloro-6-methylpyridine.

Step 4: Diazotization and Hydrolysis

Causality: The final step involves converting the newly formed amino group into a hydroxyl group. This is achieved by forming a diazonium salt, which is then hydrolyzed by heating in an aqueous acidic solution.

Protocol:

-

Dissolve 5-amino-2-chloro-6-methylpyridine in dilute sulfuric acid.

-

Cool the solution to 0-5°C.

-

Slowly add a solution of sodium nitrite in water dropwise.

-

After the addition, slowly heat the reaction mixture to boiling and maintain reflux for a period to ensure complete hydrolysis of the diazonium salt.

-

Cool the reaction mixture and neutralize with a base to precipitate the product.

-

Filter the solid, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

-

Aromatic Protons: Two signals are expected in the aromatic region (typically δ 6.5-8.5 ppm), corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling patterns will be indicative of their positions relative to the substituents.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group is expected in the upfield region (typically δ 2.0-2.5 ppm).

-

Hydroxyl Proton: A broad singlet for the hydroxyl proton is expected, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aromatic Carbons: Six distinct signals are expected in the downfield region (typically δ 110-160 ppm) for the six carbons of the pyridine ring. The chemical shifts will be influenced by the attached substituents (Cl, CH₃, OH).

-

Methyl Carbon: A signal in the upfield region (typically δ 15-25 ppm) is expected for the methyl carbon.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method would be suitable for the analysis of this compound.

Representative HPLC Method:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

This method should provide a sharp, well-resolved peak for this compound, allowing for accurate purity determination.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. In the mass spectrum of this compound, the molecular ion peak (M⁺) should be observed at m/z corresponding to its molecular weight (143.57). The isotopic pattern of the molecular ion peak, showing a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, will confirm the presence of a single chlorine atom.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility is highlighted by its inclusion in patent literature related to the development of novel drugs.

A key application of this compound is as a building block in the synthesis of modulators of the Integrated Stress Pathway (ISR) . The ISR is a cellular signaling network that is activated in response to various stress conditions and is implicated in a range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. A patent discloses the use of compounds derived from this compound in this therapeutic area.

Figure 2: Role of this compound in drug development.

The synthesis of these modulators likely involves the functionalization of the hydroxyl group of this compound, for example, through etherification or esterification reactions, to introduce larger and more complex moieties that can interact with the target protein in the ISR. The chloro and methyl groups on the pyridine ring can also play a crucial role in modulating the binding affinity and pharmacokinetic properties of the final drug candidates.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of medicinal chemistry. Its versatile structure allows for the synthesis of a diverse range of compounds, particularly those targeting complex signaling pathways implicated in various diseases. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, analytical characterization methods, and its application in drug discovery. As research into novel therapeutic agents continues, the demand for such well-characterized and versatile building blocks is expected to grow, further solidifying the importance of this compound in the development of next-generation medicines.

References

-

Role of pyridines as enzyme inhibitors in medicinal chemistry. (URL: [Link])

-

Recent Advances of Pyridinone in Medicinal Chemistry. (URL: [Link])

-

Recent Advances of Pyridinone in Medicinal Chemistry. (URL: [Link])

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (URL: [Link])

- 5-Amino-2-chloro-6-methylpyridine Manufacturer & Supplier China. (URL: Not available)

- Navigating Synthesis of Dichloromethylpyridines: A Guide to Characterizing Unexpected Byproducts. (URL: Not available)

- Structure-Activity Relationship of Substituted Pyridin-3-ol Derivatives: A Compar

-

4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (URL: [Link])

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (URL: [Link])

-

6-Chloro-5-methylpyridin-3-ol | C6H6ClNO | CID 12852015 - PubChem. (URL: [Link])

-

This compound - Doron Scientific. (URL: [Link])

-

51984-63-5[this compound] - Acmec Biochemical. (URL: [Link])

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-6-methylpyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points to offer a deeper understanding of the causality behind these properties and the experimental methodologies used to determine them. The information presented herein is curated to support research and development efforts by providing a solid foundation of the molecule's behavior in various chemical and biological environments.

Molecular Identity and Structural Characteristics

This compound is a substituted pyridine derivative. The strategic placement of a chloro group, a methyl group, and a hydroxyl group on the pyridine ring imparts a unique combination of electronic and steric features that govern its reactivity, solubility, and potential for intermolecular interactions.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| CAS Number | 51984-63-5 | [1][2] |

| Molecular Formula | C₆H₆ClNO | [2] |

| Molecular Weight | 143.57 g/mol | [2] |

| Canonical SMILES | CC1=C(C=C(N=C1)O)Cl | |

| InChI Key | FQORMXIJBXNTSA-UHFFFAOYSA-N |

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Key Physicochemical Parameters

The physicochemical properties of a compound are critical determinants of its behavior in both in vitro and in vivo systems. These parameters influence everything from solubility and absorption to metabolic stability and target engagement.

Table 2: Summary of Physicochemical Properties

| Property | Value | Method | Source |

| Melting Point | Not available | Experimental | |

| Boiling Point | 309.2 ± 37.0 °C | Predicted | |

| Aqueous Solubility | Data not available | Experimental | |

| pKa (acidic) | 8.71 ± 0.10 | Predicted | |

| LogP | 1.5 | Predicted (XLogP3) |

Note: The lack of experimentally determined values for several key parameters highlights an area for future research to fully characterize this compound. Predicted values can serve as a useful starting point for experimental design.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

To ensure scientific integrity and reproducibility, standardized protocols must be employed for the determination of physicochemical properties. This section outlines the methodologies for key parameters, emphasizing the "why" behind the experimental choices.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different pH values, which in turn affects its solubility, permeability, and receptor binding.

Experimental Protocol:

-

Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and then diluted with water to a final concentration of approximately 1-10 mM. The use of a co-solvent is often necessary for compounds with limited aqueous solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The temperature is maintained at a constant value (e.g., 25 °C or 37 °C) to ensure consistency.

-

Titration Procedure: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally to the analyte solution using a precision burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

Causality and Self-Validation:

-

Potentiometric titration is a robust and direct method for pKa determination.

-

Calibration of the pH electrode with standard buffers before and after the experiment is a critical self-validating step to ensure accuracy.

-

Multiple titrations should be performed to assess the reproducibility of the results.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a fundamental property that dictates the bioavailability of a drug candidate. The shake-flask method is considered the "gold standard" for its determination.

Experimental Protocol:

-

Equilibration: An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and the solution.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any loss of the compound or solvent during this step.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The solid residue should be analyzed (e.g., by DSC or XRPD) to confirm that no polymorphic or solvate transitions have occurred during the experiment.

Causality and Self-Validation:

-

Using an excess of the solid ensures that a saturated solution is formed.

-

Prolonged agitation at a constant temperature is crucial for reaching thermodynamic equilibrium.

-

Analysis of the solid residue validates that the measured solubility corresponds to the initial form of the compound.

Caption: Workflow for solubility determination by the shake-flask method.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the structure and purity of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the chemical structure of this compound by revealing the connectivity of atoms and their chemical environments. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and the C-Cl stretch.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Note: At the time of writing, publicly available, experimentally determined spectral data for this compound is limited. Researchers are encouraged to acquire this data for their specific batches of the compound to ensure identity and purity.

Stability

The chemical stability of a compound is a critical parameter, particularly in the context of drug development, as it affects storage, formulation, and in vivo half-life. Stability studies for this compound should be conducted under various stress conditions, including:

-

pH: Evaluating stability in acidic, neutral, and basic aqueous solutions.

-

Temperature: Assessing thermal stability and potential degradation at elevated temperatures.

-

Light: Investigating photostability by exposing the compound to UV and visible light.

-

Oxidative Stress: Determining susceptibility to degradation in the presence of oxidizing agents.

Analysis of samples from these stability studies, typically by a stability-indicating HPLC method, would identify and quantify any degradation products, providing insights into the degradation pathways.

Conclusion and Future Directions

This technical guide has synthesized the available information on the physicochemical properties of this compound and provided a framework for their experimental determination. While some fundamental properties have been predicted, a clear need exists for the experimental validation of its melting point, aqueous solubility, and comprehensive spectroscopic characterization. Such data will be invaluable for any researcher or organization looking to utilize this compound in drug discovery, materials science, or other scientific endeavors. The protocols and rationale provided herein offer a robust starting point for generating this critical information with a high degree of scientific rigor.

References

-

Doron Scientific. This compound. (2023-03-03). Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Chloro-6-methylpyridin-3-ol: Synthesis, Properties, and Application in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-6-methylpyridin-3-ol (CAS No. 51984-63-5), a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, provide a detailed, logically-derived synthesis protocol grounded in established chemical principles, and explore its role as a critical intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and discovery workflows.

Introduction and Strategic Importance

This compound is a substituted pyridine derivative whose structural features—a reactive hydroxyl group, a strategically placed chlorine atom, and a methyl group—make it a valuable synthon in the construction of complex molecular architectures. The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific arrangement of substituents on this particular molecule allows for diverse chemical modifications, enabling its incorporation into a wide range of biologically active compounds.

Its significance has been highlighted in recent pharmaceutical patent literature, where it serves as a key starting material in the synthesis of potent and selective inhibitors for therapeutic targets. A notable example is its use in the development of sulfonamide derivatives that act as URAT-1 (Urate Transporter 1) inhibitors, which are under investigation for the treatment of hyperuricemia and gout.[1] This application underscores the compound's relevance and utility for drug development professionals.

Physicochemical and Molecular Properties

A thorough understanding of a compound's properties is fundamental to its effective application in synthesis and process development. The key molecular and physicochemical parameters for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClNO | [2] |

| Molecular Weight | 143.57 g/mol | [2] |

| CAS Number | 51984-63-5 | [2] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Chloro-5-hydroxy-3-methylpyridine | N/A |

| Calculated XLogP3 | 1.5 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Topological Polar Surface Area | 33.1 Ų | [2] |

Synthesis Protocol: A Mechanistic Approach

While the direct synthesis of this compound is specifically detailed in a 1977 article in the Journal of Medicinal Chemistry, which is referenced in key patent literature, the full text is not widely available.[1] However, based on established and reliable methodologies for the synthesis of substituted pyridinols, a robust two-step synthetic route can be proposed. This protocol is designed to be self-validating, with clear causality behind each step.

The logical precursor for this molecule is an appropriately substituted aminopyridine, which can be converted to the corresponding pyridinol via a Sandmeyer-type reaction. The subsequent chlorination must then be performed selectively.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 6-Methylpyridin-3-ol from 5-Amino-2-methylpyridine

Principle: This step utilizes the classic Sandmeyer-type reaction, where a primary aromatic amine is converted into a diazonium salt, which is subsequently hydrolyzed to the corresponding hydroxyl compound. The choice of acidic medium (sulfuric acid) and low temperature is critical to ensure the stability of the diazonium intermediate and prevent unwanted side reactions.

Methodology:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 5-Amino-2-methylpyridine (1.0 eq) to a 10% aqueous solution of sulfuric acid. Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled amine solution, ensuring the temperature is maintained below 5 °C.

-

Expert Insight:Maintaining a low temperature is paramount. If the temperature rises, the diazonium salt can decompose prematurely, leading to a complex mixture of byproducts and significantly reduced yield.

-

-

Hydrolysis: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. Then, slowly heat the reaction mixture to 80-90 °C. Vigorous nitrogen evolution will be observed.

-

Trustworthiness:The evolution of N₂ gas is a visual confirmation that the diazonium group is being successfully displaced by the hydroxyl group.

-

-

Work-up and Isolation: After gas evolution ceases, cool the reaction mixture to room temperature. Neutralize the solution carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product, 6-Methylpyridin-3-ol, will precipitate.

-

Purification: Filter the crude product, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to yield pure 6-Methylpyridin-3-ol.

Step 2: Synthesis of this compound

Principle: This step involves the regioselective electrophilic chlorination of the electron-rich pyridinol ring. The hydroxyl group is an activating ortho-, para-director. In this case, the position ortho to the hydroxyl group (C4) and para (C6, already substituted) are activated. The position ortho to the methyl group (C5) is also activated. The reaction conditions must be controlled to favor chlorination at the C5 position. Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) are effective chlorinating agents for such systems.

Methodology:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve the 6-Methylpyridin-3-ol (1.0 eq) from Step 1 in a suitable anhydrous solvent such as acetonitrile or dichloromethane.

-

Chlorination: Cool the solution to 0 °C. Add a solution of N-Chlorosuccinimide (NCS) (1.05 eq) in the same solvent dropwise over 30 minutes.

-

Expert Insight:NCS is often preferred over sulfuryl chloride for its milder nature and higher selectivity, which minimizes the formation of dichlorinated or other over-chlorinated byproducts. The choice of a non-protic solvent is essential to prevent reaction with the chlorinating agent.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Safety and Handling

As a chloro-substituted heterocyclic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Hazard Statements: Based on supplier data, this compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile), is mandatory.

-

Handling Precautions: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and drug discovery industries. Its well-defined physicochemical properties and the availability of robust synthetic routes, as outlined in this guide, make it an accessible and valuable intermediate. Its demonstrated use in the synthesis of advanced therapeutic candidates, such as URAT-1 inhibitors, confirms its status as a high-value building block for creating next-generation medicines. The protocols and data presented herein provide a solid foundation for scientists to confidently incorporate this molecule into their research and development programs.

References

- Sulfonamide derivatives as urat-1 inhibitors. Google Patents (WO2014170792A1).

Sources

5-Chloro-6-methylpyridin-3-ol chemical structure and IUPAC name

An In-depth Technical Guide to 5-Chloro-6-methylpyridin-3-ol

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic research. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core attributes, a representative synthetic pathway, and its potential applications, grounded in established scientific principles.

Core Molecular Identity

This compound is a substituted pyridinol, a class of aromatic heterocyclic compounds that are integral scaffolds in numerous biologically active molecules. The strategic placement of the chloro, methyl, and hydroxyl groups on the pyridine ring creates a unique electronic and steric profile, making it a valuable intermediate for further chemical elaboration.

-

IUPAC Name: this compound

-

Synonyms: 5-chloro-6-methyl-pyridin-3-ol

The structure consists of a central pyridine ring functionalized at position 3 with a hydroxyl group, at position 5 with a chlorine atom, and at position 6 with a methyl group.

Figure 1: Chemical Structure of this compound.

Figure 1: Chemical Structure of this compound.

Physicochemical & Computed Properties

Understanding the physicochemical properties of a compound is paramount for its application in experimental settings, influencing everything from solvent selection to reaction kinetics and potential bioavailability. The following table summarizes key properties for this compound.

| Property | Value | Source |

| Molecular Weight | 143.57 g/mol | [2] |

| Exact Mass | 143.0137915 Da | PubChem CID: 72212895 |

| Topological Polar Surface Area (TPSA) | 33.1 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 0 | [2] |

| Form | Solid | [4] |

| Purity | >95% (Typical commercial) | [2] |

| SMILES | OC1=CC(Cl)=C(C)N=C1 | [1] |

| InChI Key | UOTFASKFEUWXOQ-UHFFFAOYSA-N | [4] |

Table 1: Key Physicochemical and Computed Properties.

Representative Synthetic Approach

Experimental Protocol: A Hypothetical Pathway

This protocol is conceptual and illustrates a potential synthetic route. Researchers should consult detailed literature for specific reaction conditions and safety protocols.

-

Step 1: Condensation Reaction. A β-ketoester is reacted with an enamine or similar nitrogen source in a cyclocondensation reaction (e.g., Hantzsch pyridine synthesis or a variation) to form a dihydropyridine ring. The starting materials would be selected to already contain the precursors for the final methyl and hydroxyl groups.

-

Step 2: Aromatization. The resulting dihydropyridine is oxidized to form the aromatic pyridine ring. Common oxidizing agents for this step include nitric acid, chromium trioxide, or manganese dioxide. The choice of oxidant is critical to avoid unwanted side reactions with other functional groups.

-

Step 3: Directed Chlorination. The crucial step is the regioselective introduction of the chlorine atom at the C5 position. This is typically achieved via electrophilic aromatic substitution. The directing effects of the existing hydroxyl and methyl groups are key. The hydroxyl group is an activating, ortho-, para-director, which would favor substitution at the C4 and C6 positions. Therefore, a blocking group strategy or a specific precursor where the chlorine is already incorporated might be necessary to achieve the desired C5 substitution. A more direct route might involve using a starting material that already contains the chloro-group in the correct position.

-

Step 4: Purification. The final product is isolated and purified from the reaction mixture. This typically involves extraction to separate organic and aqueous phases, followed by column chromatography on silica gel to isolate the target compound with high purity. The structure and purity are then confirmed using analytical techniques such as NMR spectroscopy, Mass Spectrometry, and HPLC.

Synthesis Workflow Diagram

The following diagram illustrates a generalized logical flow for the synthesis of a functionalized pyridine derivative like this compound.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

Substituted pyridines are a cornerstone of medicinal chemistry. The presence of chlorine, a common halogen in pharmaceuticals, can significantly enhance a molecule's biological activity.[5] Halogens can modulate properties like lipophilicity, metabolic stability, and binding affinity to protein targets.

Primary Roles:

-

Scaffold for Library Synthesis: this compound serves as a versatile building block.[6] The hydroxyl group can be readily converted into other functionalities (e.g., ethers, esters) or used as a handle for coupling reactions, allowing chemists to rapidly generate a library of related compounds for screening against biological targets.

-

Intermediate in Pharmaceutical Synthesis: This compound is a key intermediate for creating more complex active pharmaceutical ingredients (APIs). A patent has cited this molecule in the context of developing modulators of the integrated stress pathway , suggesting its potential relevance in therapeutic areas like neurodegenerative diseases, metabolic disorders, or oncology.[2] The integrated stress response (ISR) is a cellular signaling network activated by various stress conditions, and its modulation is a target for drug discovery.

-

Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and defined chemical features, this molecule could be used in FBDD campaigns. In this approach, small "fragments" are screened for weak binding to a protein target. Promising fragments are then elaborated or combined to develop more potent lead compounds.

The strategic importance of chloro-functionalized heterocyclic intermediates like this one is well-established in the synthesis of a wide array of FDA-approved drugs.[5]

Safety, Handling, and Storage

As with any research chemical, this compound should be handled with appropriate care in a well-ventilated laboratory fume hood.

-

Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Potential Hazards: While specific data for this isomer is limited, related compounds like 6-Chloro-5-methylpyridin-3-ol are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7] It is prudent to assume this compound has similar potential hazards. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

References

- Doron Scientific. (2023, March 3). This compound.

- Parkway Scientific. YB-496 (51984-63-5, MFCD16610476).

- ChemicalBook. This compound | 51984-63-5.

- PubChem. 6-Chloro-5-methylpyridin-3-ol | C6H6ClNO | CID 12852015.

- ChemScene. 6-Chloro-5-methylpyridin-3-ol | 54232-03-0.

- CymitQuimica. This compound.

- Hossain, M. K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Syrris. Drug Discovery and Development application with Syrris.

Sources

- 1. doronscientific.com [doronscientific.com]

- 2. 51984-63-5|this compound: In Stock [parkwayscientific.com]

- 3. This compound | 51984-63-5 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. syrris.com [syrris.com]

- 7. 6-Chloro-5-methylpyridin-3-ol | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Chloro-6-methylpyridin-3-ol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 5-Chloro-6-methylpyridin-3-ol, a key intermediate in pharmaceutical synthesis. We will delve into the theoretical principles governing its solubility, provide a qualitative analysis based on its molecular structure, outline detailed experimental protocols for accurate solubility determination, and present a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solubility characteristics of this important heterocyclic compound.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to a marketable therapeutic, solubility is a primary hurdle that must be overcome. For an API to be effective, it must first dissolve in a physiological medium to be absorbed into the bloodstream.[1] Poor solubility can lead to low and variable bioavailability, making it challenging to achieve therapeutic concentrations in the body.[2][3] Therefore, a thorough understanding of an API's solubility in various solvents is paramount during the early stages of drug development. This knowledge informs the selection of appropriate solvent systems for synthesis, purification, and formulation into a final dosage form.[1]

This compound is a substituted pyridinol derivative of significant interest in medicinal chemistry. Its solubility profile dictates the choice of solvents for reaction media, crystallization processes, and ultimately, the design of drug delivery systems. This guide will provide a detailed exploration of the factors governing its solubility in organic solvents.

Theoretical Framework for Solubility

The adage "like dissolves like" is a fundamental principle in chemistry that elegantly summarizes the concept of solubility.[4][5] This principle is rooted in the nature of intermolecular forces between the solute (in this case, this compound) and the solvent.[6]

The Influence of Molecular Structure and Polarity

To predict the solubility of this compound, we must first analyze its molecular structure.

Figure 1: Molecular Structure of this compound.

Key structural features influencing solubility include:

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's polarity.[7]

-

The Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its ability to interact with polar solvents.

-

The Chlorine Atom (-Cl): The electronegative chlorine atom contributes to the molecule's dipole moment, enhancing its polarity.

-

The Methyl Group (-CH3): This is a non-polar, hydrophobic group that can interact favorably with non-polar solvents.

The presence of both polar (hydroxyl, chloro, and the pyridine nitrogen) and non-polar (methyl and the aromatic ring) moieties suggests that this compound will exhibit a degree of solubility in a range of solvents with varying polarities.

Intermolecular Forces at Play

The dissolution of a solid solute in a liquid solvent involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The overall process is energetically favorable if the newly formed interactions are comparable to or stronger than the ones that were broken.

-

Hydrogen Bonding: The hydroxyl group of this compound can form strong hydrogen bonds with protic solvents like alcohols (e.g., methanol, ethanol) and water. The pyridine nitrogen can also act as a hydrogen bond acceptor.

-

Dipole-Dipole Interactions: The polar nature of the C-Cl and C-O bonds, as well as the pyridine ring, allows for dipole-dipole interactions with other polar solvent molecules (e.g., acetone, ethyl acetate).

-

London Dispersion Forces: These weak, temporary forces are present in all molecules and will be the primary mode of interaction with non-polar solvents (e.g., hexane, toluene).

Based on these principles, we can make the following qualitative predictions about the solubility of this compound:

-

High Solubility is expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) due to strong hydrogen bonding and dipole-dipole interactions.

-

Moderate Solubility is anticipated in solvents of intermediate polarity (e.g., acetone, ethyl acetate) where dipole-dipole interactions are the dominant favorable force.

-

Low Solubility is likely in non-polar solvents (e.g., hexane, toluene) where the energy required to break the strong intermolecular forces within the solid this compound is not sufficiently compensated by the weak London dispersion forces with the solvent.

Quantitative Solubility Data

| Solvent | Solvent Type | Polarity Index | Hypothetical Solubility (mg/mL) at 25°C |

| Methanol | Polar Protic | 5.1 | > 100 |

| Ethanol | Polar Protic | 4.3 | > 100 |

| Isopropanol | Polar Protic | 3.9 | 50 - 100 |

| Acetone | Polar Aprotic | 5.1 | 20 - 50 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 10 - 20 |

| Dichloromethane | Polar Aprotic | 3.1 | 5 - 10 |

| Toluene | Non-polar | 2.4 | < 1 |

| Hexane | Non-polar | 0.1 | < 0.1 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.

Experimental Determination of Solubility: A Step-by-Step Protocol

Accurate determination of solubility requires a robust and well-controlled experimental methodology. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[2]

The Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound, which is the maximum amount of a substance that can dissolve in a solvent at a specific temperature and pressure.[8]

Figure 2: Workflow for the Shake-Flask Solubility Determination Method.

Protocol:

-

Preparation:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

To each vial, add a precise volume of the desired organic solvent.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.[3]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter (e.g., 0.22 µm PTFE) or by centrifugation.

-

-

Analysis:

-

Accurately dilute the clear, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

Kinetic Solubility for High-Throughput Screening

In early-stage drug discovery, a higher-throughput method known as kinetic solubility is often employed.[2][9] This method measures the concentration at which a compound, initially dissolved in a stock solvent like DMSO, precipitates when added to an aqueous or organic medium. While faster, kinetic solubility values can sometimes be higher than thermodynamic solubility due to the formation of supersaturated solutions.[8]

Predictive Models for Solubility

When experimental data is unavailable, computational models can provide valuable estimates of solubility. These models are becoming increasingly sophisticated and are valuable tools in modern drug discovery.

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use machine learning algorithms to correlate the molecular structure of a compound with its solubility.[10][11]

-

Thermodynamic Models (e.g., COSMO-RS): These models use quantum chemistry calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived.[10][12]

While predictive models are powerful, they should be used with an understanding of their limitations, and experimental verification is always recommended for lead candidates.

Conclusion and Future Directions

A comprehensive understanding of the solubility of this compound is essential for its effective utilization in pharmaceutical research and development. This guide has provided a framework for understanding its solubility based on its molecular structure, outlined a robust experimental protocol for its determination, and touched upon the role of predictive modeling.

For drug development professionals, it is recommended to perform experimental solubility studies in a range of pharmaceutically relevant solvents and at different temperatures. This data will be invaluable for guiding process chemistry, formulation development, and ensuring the successful progression of drug candidates containing this important structural motif. Future work could involve building a QSPR model specifically for substituted pyridinols to enable more accurate in silico predictions for this class of compounds.

References

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

ResearchGate. Solubility Model to Guide Solvent Selection in Synthetic Process Development. [Link]

-

PubChem. 6-Chloro-5-methylpyridin-3-ol. [Link]

-

National Center for Biotechnology Information. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

ACS Publications. Thermodynamic Phase Behavior of API/Polymer Solid Dispersions. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

PubMed. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

LibreTexts Chemistry. Solubility and Polarity. [Link]

-

ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

-

YouTube. How Does Solvent Polarity Impact Compound Solubility?. [Link]

-

Quora. How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?. [Link]

-

Solubility of Things. Pyridine. [Link]

Sources

- 1. This compound CAS#: 51984-63-5 [amp.chemicalbook.com]

- 2. enamine.net [enamine.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations [arxiv.org]

- 6. 5-Chloro-6-methylpyridin-2-amine | C6H7ClN2 - BuyersGuideChem [buyersguidechem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. inventivapharma.com [inventivapharma.com]

- 10. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Navigating the Synthesis and Handling of 5-Chloro-6-methylpyridin-3-ol: A Technical Guide for the Research Scientist

For the drug development professional, the introduction of novel heterocyclic compounds into a synthesis workflow necessitates a comprehensive understanding of their reactivity, handling requirements, and potential hazards. 5-Chloro-6-methylpyridin-3-ol, a substituted pyridine, represents a valuable building block in medicinal chemistry. Its unique electronic and steric properties make it an attractive intermediate for the synthesis of a diverse range of bioactive molecules. However, its safe and effective use in the laboratory demands a nuanced approach grounded in a thorough understanding of its chemical characteristics and associated safety protocols.

This guide provides an in-depth technical overview of this compound, moving beyond a simple recitation of safety data sheet (SDS) information. It is intended to equip researchers and scientists with the field-proven insights necessary to confidently and safely incorporate this compound into their research and development programs. We will delve into the causality behind recommended handling procedures, outline self-validating experimental protocols, and provide a framework for risk mitigation.

Compound Profile and Hazard Identification

This compound (CAS No. 51984-63-5) is a solid at room temperature.[1] A thorough understanding of its hazard profile is the bedrock of safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Hazard Classification:

According to available safety data, this compound is classified as follows:

-

Skin Irritation (Category 2): Causes skin irritation.[2]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.

These classifications are not merely administrative checkboxes; they are direct indicators of the compound's potential to cause harm upon exposure and should inform every aspect of laboratory practice.

Deconstructing the Hazards: The "Why" Behind the Warnings

-

Skin and Eye Irritation: The irritant nature of this compound likely stems from its ability to interact with and disrupt the lipid bilayers of cell membranes in the skin and eyes. The presence of the chloro- and hydroxyl- functional groups can lead to localized inflammatory responses. Prolonged or repeated contact can exacerbate this, potentially leading to more severe tissue damage. This necessitates the consistent use of appropriate gloves and eye protection.

-

Respiratory Irritation: As a fine powder, this compound can be easily aerosolized.[3] Inhalation of these airborne particles can lead to irritation of the mucous membranes lining the respiratory tract. The mechanism is similar to that of skin irritation, with the compound interacting with the moist surfaces of the lungs and airways, causing inflammation and discomfort. This underscores the critical importance of handling the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Oral Toxicity: While the precise mechanism of oral toxicity is not extensively detailed in the provided search results, its classification as "harmful if swallowed" indicates that ingestion can lead to systemic toxic effects. The compound's absorption through the gastrointestinal tract could lead to its distribution throughout the body, potentially interfering with biological processes. This highlights the importance of stringent hygiene practices, such as prohibiting eating, drinking, and smoking in the laboratory, and thorough hand washing after handling the compound.[4][5]

Prudent Handling and Engineering Controls: A Self-Validating System

The following protocols are designed to create a self-validating system of safety, where each step reinforces the overall goal of minimizing exposure and mitigating risk.

Engineering Controls: The First Line of Defense

Your primary strategy for safe handling should always be to minimize the potential for exposure through robust engineering controls.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed in a properly functioning chemical fume hood. This is non-negotiable. The fume hood's constant airflow will capture and exhaust any dust or vapors, preventing their inhalation.

-

Ventilation: Ensure that the laboratory has adequate general ventilation. This provides a secondary level of protection by diluting any fugitive emissions that may escape primary containment.

The logical relationship between hazard and control is paramount. The following diagram illustrates the decision-making process for implementing appropriate engineering controls.

Caption: Workflow for selecting engineering controls.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are designed to contain the hazard at its source, PPE is essential for protecting the individual researcher.

-

Eye Protection: Safety glasses with side shields are the minimum requirement.[3] However, for tasks with a higher risk of splashing, such as transfers of solutions or workups, chemical safety goggles are recommended.

-

Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling solid chemicals. It is crucial to inspect gloves for any signs of damage before use and to change them frequently, especially if contamination is suspected. Always wash hands thoroughly after removing gloves.[4]

-

Protective Clothing: A standard laboratory coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage. For larger scale operations, or where there is a significant risk of contamination, a chemically resistant apron may be appropriate.

-

Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection should not be necessary. However, if engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required.[6] Consult with your institution's environmental health and safety (EHS) department for specific guidance on respirator selection.

The following decision tree can guide the selection of appropriate PPE:

Caption: Decision tree for selecting appropriate PPE.

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following protocols provide a detailed methodology for common laboratory manipulations of this compound.

Weighing and Transferring the Solid

-

Preparation: Don the appropriate PPE (lab coat, gloves, eye protection). Ensure the chemical fume hood is on and the sash is at the appropriate height.

-

Staging: Place a clean, tared weigh boat on an analytical balance inside the fume hood.

-

Dispensing: Carefully dispense the desired amount of this compound onto the weigh boat using a clean spatula. Avoid creating dust. If any dust is generated, it will be contained by the fume hood's airflow.

-

Transfer: Gently tap the weigh boat to transfer the solid into the reaction vessel. A powder funnel can be used to minimize the risk of spillage.

-

Cleaning: Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent. Dispose of the weigh boat and any contaminated wipes in a designated solid waste container.

In Case of a Spill

Accidents can happen, and a well-rehearsed spill response plan is crucial.

-

Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and supervisor.

-

Assess the Situation: From a safe distance, assess the extent of the spill.

-

Containment: For a small, manageable spill, and if you are trained to do so, you can proceed with cleanup. For larger spills, contact your institution's EHS department.

-

Cleanup Procedure for Small Spills:

-

Don the appropriate PPE, including respiratory protection if necessary.

-

Cover the spill with an inert absorbent material, such as sand or vermiculite.

-

Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[3]

-

Clean the spill area with soap and water.[4]

-

Dispose of all contaminated materials as hazardous waste.

-

This flowchart outlines the general spill response procedure:

Caption: General spill response workflow.

Storage and Disposal: Ensuring Long-Term Safety

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials such as strong oxidizing agents.[6] Some suppliers recommend storing it in a freezer.[4]

-

Disposal: Dispose of unused this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[7]

Toxicological and Physical Properties Summary

For quick reference, the following tables summarize the key toxicological and physical properties of this compound.

Table 1: Toxicological Profile

| Hazard Classification | GHS Category | Description |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[2] |

| (Single Exposure) |

Table 2: Physical and Chemical Properties

| Property | Value |

| CAS Number | 51984-63-5 |

| Molecular Formula | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol [2] |

| Appearance | Solid |

| Storage Temperature | Store in a cool place; some sources recommend freezer storage.[3][4] |

Conclusion

This compound is a valuable reagent for the discerning medicinal chemist. By approaching its use with a comprehensive understanding of its hazard profile and a commitment to rigorous safety protocols, researchers can confidently and safely unlock its synthetic potential. The principles outlined in this guide—grounded in the hierarchy of controls and a deep understanding of the "why" behind each precaution—provide a robust framework for the responsible advancement of chemical research.

References

- SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 13).

- This compound | 51984-63-5 - ChemicalBook. (n.d.).

- This compound - Safety Data Sheet - ChemicalBook. (2022, August 11).

- SAFETY DATA SHEET. (2025, December 19).

- 6-Chloro-5-methylpyridin-3-ol | C6H6ClNO | CID 12852015 - PubChem. (n.d.).

- This compound - Doron Scientific. (2023, March 3).

- SAFETY DATA SHEET. (2025, November 6).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, June 6).

- SAFETY DATA SHEET - Fisher Scientific. (2023, September 1).

- This compound - Fluorochem. (n.d.).

- YB-496 (51984-63-5, MFCD16610476) - Parkway Scientific. (n.d.).

- 5-Chloro-6-methylpyridin-2-amine | C6H7ClN2 - BuyersGuideChem. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 29).

Sources

- 1. 5-Chloro-6-methylpyridin-2-amine | C6H7ClN2 - BuyersGuideChem [buyersguidechem.com]

- 2. 6-Chloro-5-methylpyridin-3-ol | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acrospharma.co.kr [acrospharma.co.kr]

- 4. fishersci.fi [fishersci.fi]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

A Researcher's Guide to Sourcing 5-Chloro-6-methylpyridin-3-ol: Supplier Qualification and Quality Control

Abstract

5-Chloro-6-methylpyridin-3-ol (CAS No. 51984-63-5) is a pivotal heterocyclic building block in contemporary drug discovery and agrochemical research. Its utility as a key intermediate demands a stringent approach to sourcing, as the purity and consistency of the starting material directly impact research outcomes, scalability, and regulatory compliance. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the commercial landscape of this compound. We will explore the significance of this compound, detail a systematic process for supplier evaluation, present a comparative analysis of prominent commercial sources, and provide a robust, step-by-step protocol for incoming quality control (QC) verification. This guide is designed to empower researchers to make informed procurement decisions, ensuring the scientific integrity and success of their projects.

The Strategic Importance of this compound in Research

This compound, a substituted pyridine derivative, possesses a unique arrangement of functional groups—a hydroxyl, a chloro, and a methyl group on a pyridine ring—making it a versatile precursor for the synthesis of more complex molecules. Its significance is particularly noted in the development of novel therapeutics. For instance, this scaffold is a key component in the synthesis of modulators of the integrated stress pathway, a critical cellular signaling network implicated in a variety of diseases, including neurodegenerative disorders and cancer.[1] The precise stereochemistry and electronic properties of this building block are often crucial for achieving the desired biological activity and selectivity in the final active pharmaceutical ingredient (API).

Given its role as a foundational element in multi-step syntheses, the quality of commercially sourced this compound is paramount. Impurities, such as regioisomers, starting materials from the synthesis, or residual solvents, can lead to unforeseen side reactions, complicate purification processes, and ultimately compromise the validity of experimental data. Therefore, a meticulous approach to supplier selection and material verification is not merely a matter of good laboratory practice but a critical step in risk mitigation for any research program.

A Framework for Supplier Qualification

Selecting a supplier for a critical chemical intermediate extends beyond simply comparing prices. A robust qualification process ensures a reliable and consistent supply of high-quality material. The following workflow provides a structured approach to evaluating potential vendors.

Caption: A workflow for the qualification of chemical suppliers.

Analysis of Commercial Suppliers for this compound

A survey of the chemical marketplace reveals several commercial suppliers for this compound (CAS 51984-63-5). The following table summarizes key procurement metrics for a selection of these vendors. It is important to note that availability and pricing are subject to change, and direct inquiry is often necessary for bulk quantities or GMP-grade material.

| Supplier | Stated Purity | Available Quantities | Certificate of Analysis (CoA) | Notes |

| Parkway Scientific | > 95% | Inquire for details | Available upon request | Lists patent literature for the compound.[1] |

| Doron Scientific | Inquire for details | 100mg, 250mg, 1g | Available upon request | Lists Ambeed as the manufacturer.[2] |

| Alichem | > 97% | 100mg | Available upon request | Product available through SmallMolecules.com.[3] |

| BLD Pharm | Inquire for details | Inquire for details | Provides access to NMR, HPLC, LC-MS data.[4] | Strong documentation support. |

| ChemicalBook | Varies by supplier | Varies by supplier | Varies by supplier | A marketplace listing multiple suppliers.[5] |

| CP Lab Safety | 98% | 1g | Inquire for details | Specifies a high purity grade.[6] |

Technical Specifications and Incoming Quality Control

Upon receipt of a new batch of this compound, it is imperative to perform an in-house quality control check to verify the supplier's Certificate of Analysis (CoA) and ensure the material is suitable for its intended use.

Certificate of Analysis (CoA) Review

A comprehensive CoA should, at a minimum, include:

-

Compound Identification: Name, CAS Number, Molecular Formula, and Molecular Weight.

-

Purity Determination: The analytical method used (e.g., HPLC, GC) and the resulting purity value, typically as a percentage area.

-

Identity Confirmation: Spectroscopic data (e.g., ¹H NMR, Mass Spectrometry) that is consistent with the compound's structure.

-

Physical Appearance: A description of the material (e.g., off-white solid).

Protocol: Incoming Quality Control Verification by RP-HPLC

This protocol describes a general-purpose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for verifying the purity of this compound.

Objective: To determine the purity of the received this compound and to identify any significant impurities.

Instrumentation:

-

HPLC system with a UV-Vis detector, pump, and autosampler.

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Sample of this compound

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 1 mg/mL.

-

Vortex to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or an optimal wavelength determined by a UV scan).

-

Gradient Program:

Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

-

System Suitability:

-

Inject a standard solution multiple times (n=5) to ensure the reproducibility of the retention time and peak area (RSD < 2%).

Expected Outcome:

-

A major peak corresponding to this compound.

-

The area percentage of this peak should be consistent with the purity stated on the supplier's CoA. Any impurity peak greater than 0.1% should be noted and, if necessary, investigated.

Safety, Handling, and Storage

This compound is a chemical that requires careful handling in a laboratory setting. Always consult the supplier's Safety Data Sheet (SDS) before use.

-

Hazard Statements: Based on available data, this compound is typically associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended long-term storage is typically at 2 to 8 °C.

Conclusion

The procurement of this compound is a critical control point in any research and development program that utilizes this versatile building block. By implementing a systematic supplier qualification process and conducting rigorous incoming quality control, researchers can ensure the integrity of their starting materials. This diligence minimizes the risk of experimental variability, prevents costly project delays, and builds a foundation of reliable and reproducible science. The frameworks and protocols provided in this guide offer a comprehensive approach to achieving these goals, empowering scientists to source critical reagents with confidence.

References

-

Doron Scientific. This compound. [Link]

-

CP Lab Safety. This compound, 98% Purity, C6H6ClNO, 1 gram. [Link]

Sources

- 1. This compound | 51984-63-5 [chemicalbook.com]

- 2. 51984-63-5|this compound: In Stock [parkwayscientific.com]

- 3. SmallMolecules.com | this compound (100mg) from Alichem | SmallMolecules.com [smallmolecules.com]

- 4. 51984-63-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound CAS#: 51984-63-5 [amp.chemicalbook.com]

- 6. doronscientific.com [doronscientific.com]

An In-depth Technical Guide to the Spectroscopic Profile of 5-Chloro-6-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Physicochemical Properties

5-Chloro-6-methylpyridin-3-ol is a heterocyclic compound with the chemical formula C₆H₆ClNO.[1] Its structure consists of a pyridine ring substituted with a chlorine atom at position 5, a methyl group at position 6, and a hydroxyl group at position 3.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 51984-63-5 | |

| Molecular Formula | C₆H₆ClNO | |

| Molecular Weight | 143.57 g/mol | |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following are predicted ¹H and ¹³C NMR spectra for this compound, with detailed interpretations.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The chlorine atom and the hydroxyl group are electron-withdrawing and electron-donating, respectively, through inductive and resonance effects, which will affect the shielding of the nearby protons.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~9.5-10.5 | Singlet (broad) | 1H | OH | The phenolic proton is acidic and its chemical shift can be concentration and temperature dependent. It is expected to be a broad singlet. |